(5-Cyclopentylthiophen-3-yl)methanamine
Overview
Description
(5-Cyclopentylthiophen-3-yl)methanamine is a useful research compound. Its molecular formula is C10H15NS and its molecular weight is 181.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants
Research has led to the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, aiming to develop promising antidepressant drug candidates. These compounds have shown high 5-HT1A receptor affinity, significant selectivity over other receptors, and robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as new antidepressant therapies (Sniecikowska et al., 2019).
Synthesis and Characterization of Methanamine Compounds
The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding polyphosphoric acid condensation route has been successfully achieved, demonstrating its potential for further chemical and pharmacological studies (Shimoga et al., 2018).
Cytotoxic Agents Derived from Methanamine
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized via one-pot reactions showed notable cytotoxic activity against various cancer cell lines, offering insights into the development of new anticancer agents (Ramazani et al., 2014).
Anticancer Activity of Methanamine-Based Complexes
Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases and methanamine have demonstrated significant anticancer activity and mechanism against various human cancerous cell lines. These findings underscore the potential of methanamine-based complexes in cancer therapy (Mbugua et al., 2020).
Synthesis of Azetidine Derivative with Antibacterial and Antifungal Activity
The synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine and its evaluation for antibacterial and antifungal activities indicate its potential as a base for developing new antimicrobial agents (Rao et al., 2013).
Properties
IUPAC Name |
(5-cyclopentylthiophen-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5,7,9H,1-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBRPPOMZNCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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